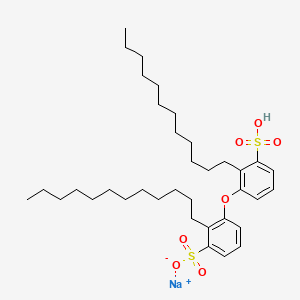
Disodium oxybis(dodecylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium oxybis(dodecylbenzenesulfonate) is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group, making it effective in reducing surface tension and enhancing the mixing of water and oil-based substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium oxybis(dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the disodium salt .
Industrial Production Methods
The industrial production of disodium oxybis(dodecylbenzenesulfonate) follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the product is purified and dried to obtain the final compound. The production process is designed to ensure high yield and purity, meeting the quality standards required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Disodium oxybis(dodecylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Disodium oxybis(dodecylbenzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a dispersing agent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of disodium oxybis(dodecylbenzenesulfonate) is primarily based on its surfactant properties. The compound reduces the surface tension between water and oil phases, allowing for better mixing and emulsification. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic alkylbenzene tail-group interacts with oil molecules. This dual interaction facilitates the formation of stable emulsions and dispersions .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar anionic surfactant with a single dodecylbenzene sulfonate group.
Linear alkylbenzene sulfonates: A class of anionic surfactants with linear alkyl chains.
Branched alkylbenzene sulfonates: Anionic surfactants with branched alkyl chains
Uniqueness
Disodium oxybis(dodecylbenzenesulfonate) is unique due to its dual dodecylbenzene sulfonate groups connected by an oxygen bridge. This structure enhances its emulsifying and dispersing properties compared to similar compounds with single sulfonate groups. Additionally, its biodegradability and lower environmental impact make it a preferred choice in various applications .
Propiedades
Número CAS |
25167-32-2 |
|---|---|
Fórmula molecular |
C36H57NaO7S2 |
Peso molecular |
689.0 g/mol |
Nombre IUPAC |
sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.Na/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(27-23-29-35(31)44(37,38)39)43-34-28-24-30-36(45(40,41)42)32(34)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
Clave InChI |
KCNGRVZRDYPLIV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |
Punto de ebullición |
212 °F at 760 mmHg (approximate, varies with concentration) (USCG, 1999) |
Densidad |
1.161 at 77 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
32 °F (USCG, 1999) |
Descripción física |
Dodecyl diphenyl ether disulfonate solution appears as an aqueous solution. Light yellow to light brown liquid with a disinfectant-like odor. (USCG, 1999) Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





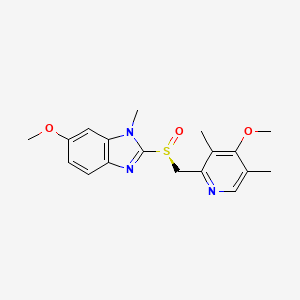

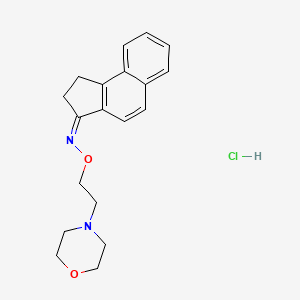
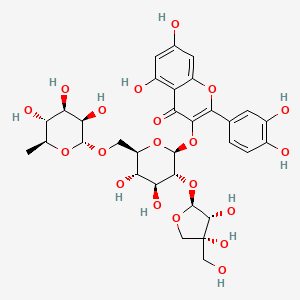


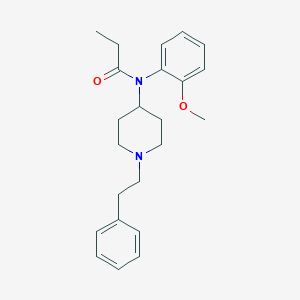



![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
